

Crystal structure of 2,6-Dibromobenzonitrile

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Compound of Interest

Compound Name: 2,6-Dibromobenzonitrile

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An In-depth Technical Guide on the Crystal Structure of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of **2,6- Dibromobenzonitrile**, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Introduction

2,6-Dibromobenzonitrile is a halogenated aromatic nitrile of interest in chemical synthesis and materials science. Understanding its solid-state structure is crucial for predicting its physical properties and reactivity. X-ray crystallography has been employed to elucidate the precise three-dimensional arrangement of atoms in the crystalline state of this compound, revealing key insights into its molecular geometry and intermolecular interactions.

Crystallographic Data

The crystal structure of **2,6-Dibromobenzonitrile** has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/m. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **2,6-Dibromobenzonitrile**[1]



Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
Unit Cell Dimensions	
a	18.2269 (15) Å
b	21.349 (2) Å
С	3.9663 (3) Å
α	90°
β	101.446 (2)°
У	90°
Volume	1511.9 (2) Å ³
Z	8
Calculated Density	2.298 Mg/m ³

Experimental Protocols

The determination of the crystal structure of **2,6-Dibromobenzonitrile** involves a multi-step process encompassing organic synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2,6-Dibromobenzonitrile

The synthesis of **2,6-Dibromobenzonitrile** is typically achieved through a Sandmeyer reaction, starting from **2,6-dibromoaniline**.

3.1.1 Synthesis of 2,6-Dibromoaniline (Precursor)

A common method for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic acid followed by desulfonation. In this process, sulfanilic acid is first neutralized with a caustic alkali in an aqueous solution. Subsequently, it undergoes bromination to yield 4-amino-3,5-



dibromobenzene sulfonate. The final step involves the hydrolysis of this intermediate under acidic conditions to remove the sulfonic group, resulting in the formation of 2,6-dibromoaniline.

3.1.2 Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various functionalities, including a nitrile group. The general procedure involves two main steps:

- Diazotization: The primary aromatic amine, 2,6-dibromoaniline, is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). This reaction converts the amino group into a diazonium salt.
- Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide. The diazonium group is replaced by a nitrile group, leading to the formation of **2,6-Dibromobenzonitrile**. The reaction is often accompanied by the evolution of nitrogen gas.

Crystallization

Obtaining single crystals of high quality is a critical step for successful X-ray diffraction analysis.

3.2.1 Crystal Growth

For small molecules like **2,6-Dibromobenzonitrile**, crystallization is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent. The choice of solvent is determined empirically, with common options including ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the synthesized **2,6-Dibromobenzonitrile** in a minimal amount of the chosen solvent, followed by slow evaporation of the solvent at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

X-ray Crystallography

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

3.3.1 Data Collection







A suitable single crystal of **2,6-Dibromobenzonitrile** is mounted on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles and intensities, is collected by a detector.

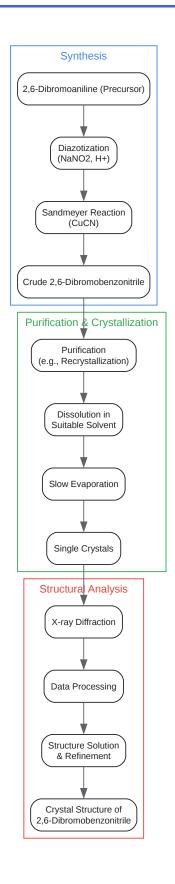
3.3.2 Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of **2,6-Dibromobenzonitrile**.





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Experimental workflow for the structural determination of **2,6-Dibromobenzonitrile**.



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References

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